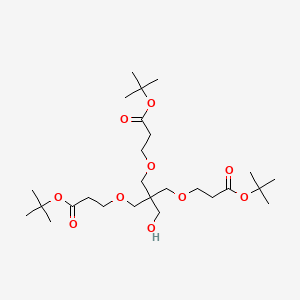
Tri(t-butoxycarbonylethoxymethyl) ethanol
Vue d'ensemble
Description
Tri(t-butoxycarbonylethoxymethyl) ethanol is a branched PEG derivative with a terminal hydroxy group and three t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Molecular Structure Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol has a molecular weight of 520.7 g/mol and a molecular formula of C26H48O10 . It contains a terminal hydroxy group and three t-butyl ester groups .Chemical Reactions Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol has a molecular weight of 520.65 and a molecular formula of C26H48O10 . It is a branched PEG derivative with a terminal hydroxy group and three t-butyl ester groups . and ≥95% .Applications De Recherche Scientifique
1. Application in Polymer Chemistry
Tri(t-butoxycarbonylethoxymethyl) ethanol finds application in polymer chemistry, particularly in metal-catalyzed living radical polymerization processes. A study by Moreno et al. (2017) highlights its use in SET-LRP (single-electron transfer living radical polymerization) facilitated by TREN (Tris(2-aminoethyl)amine) in various solvent mixtures. This methodology, leveraging the economics and efficiency of metal-catalyzed polymerization, is potentially valuable for technological applications, including the development of new materials (Moreno et al., 2017).
2. Role in Fuel Cell Technology
The compound is relevant in the context of fuel cell technology. Research by Ribadeneira and Hoyos (2008) investigated the electrooxidation of ethanol on carbon-supported catalysts in direct ethanol fuel cells, exploring the potential of tri-metallic catalytic mixtures for enhanced performance (Ribadeneira & Hoyos, 2008).
3. Implications in Organic Synthesis
In the field of organic synthesis, studies have demonstrated the utility of Tri(t-butoxycarbonylethoxymethyl) ethanol. Ishihara et al. (1996) reported the use of scandium trifluoromethanesulfonate as a catalyst in acylation reactions involving alcohols and acid anhydrides. This research highlights the compound's potential in facilitating selective and efficient chemical transformations (Ishihara et al., 1996).
4. Environmental and Safety Assessments
The compound also plays a role in environmental and safety assessments. Kenaga (1975) explored the safety of 2,4,5-T, a herbicide, in the form of various esters, including butoxy ethanol derivatives. Such studies are crucial for understanding the environmental impact and safety profile of chemicals used in agriculture (Kenaga, 1975).
Propriétés
IUPAC Name |
tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDIZFVGPDHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(t-butoxycarbonylethoxymethyl) ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



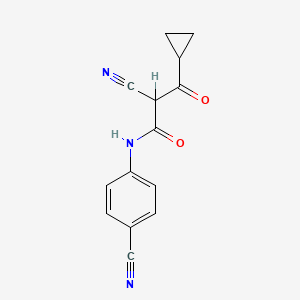
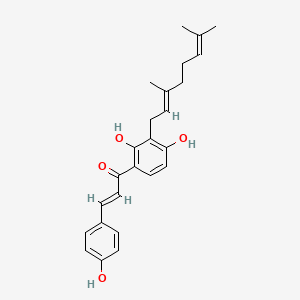
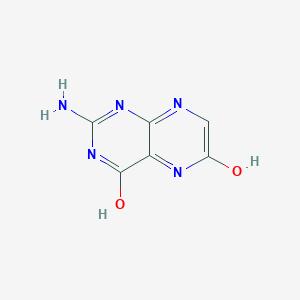
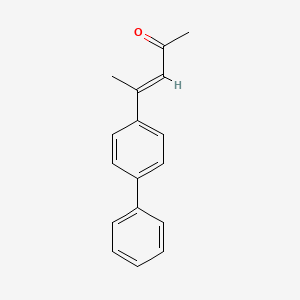
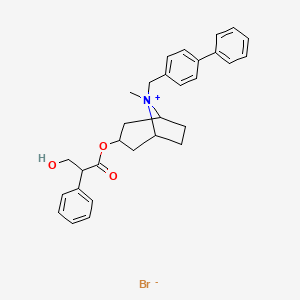
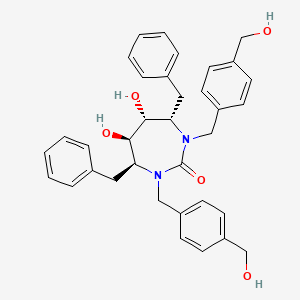
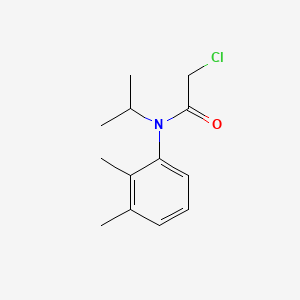
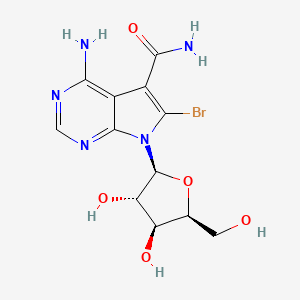
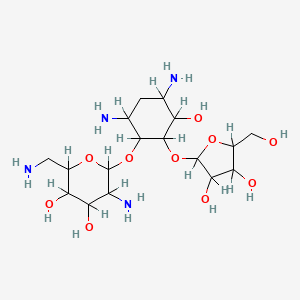
![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)
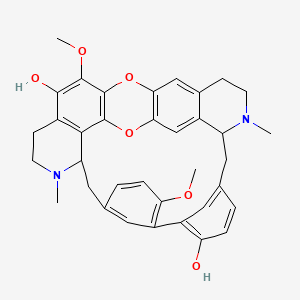
![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)
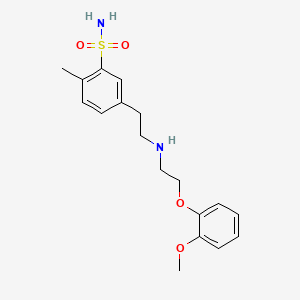
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)